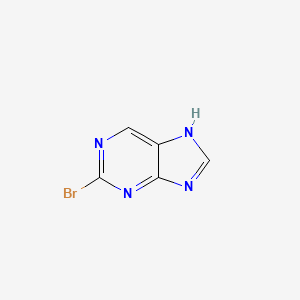

2-bromo-7H-purine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUFPZIGOAEYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)Br)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404113 | |

| Record name | 2-bromo-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28128-15-6 | |

| Record name | 28128-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2 Bromo 7h Purine and Its Analogues

Nucleophilic Substitution Reactions at the 2-Position

The bromine atom at the 2-position of the purine (B94841) ring is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. This reactivity is a cornerstone for creating diverse purine derivatives. smolecule.com

Nucleophiles such as amines and thiols can readily displace the bromine atom. smolecule.com For instance, the reaction of 2-halopurines with amines is a common method for synthesizing 2-aminopurine (B61359) derivatives. scielo.org.mx Similarly, treatment of 2-fluoropurine with piperidine (B6355638) and aniline (B41778) yields 2-piperidino and 2-anilinopurines, respectively. The reactivity order for halogens at the C2 position in nucleophilic substitution reactions is generally I > Br > Cl. researchgate.net

The reaction conditions for these substitutions can be tailored. For example, the amination of 2-chloropurine can be carried out in various solvents, including dimethylformamide (DMF). scielo.org.mx The reaction of 2,8-dichloropurine with thiourea (B124793) in refluxing n-propanol results in selective substitution at the 8-position, yielding 2-chloro-8-purinethiol. cdnsciencepub.com

Palladium-catalyzed cross-coupling reactions are also powerful tools for C-C bond formation at the 2-position. The Suzuki-Miyaura cross-coupling, for instance, has been successfully employed to react 2-halopurines with boronic acids, leading to 2-aryl or 2-alkenylpurines. researchgate.netthieme-connect.com This method is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net The reactivity of the halogen in these couplings follows the order I > Br >> Cl. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions at the 2-Position of Purine Analogues

| Starting Material | Reagent | Product | Reaction Type |

| 2-Fluoropurine | Piperidine | 2-Piperidinopurine | Nucleophilic Aromatic Substitution |

| 2-Fluoropurine | Aniline | 2-Anilinopurine | Nucleophilic Aromatic Substitution |

| 9-Benzyl-6-chloro-2-iodopurine | Phenyl boronic acid | 9-Benzyl-6-chloro-2-phenylpurine | Suzuki-Miyaura Coupling |

| 2-Chloro-6-dibenzylaminopurines | Tributylboranes | 2-Butyl-6-dibenzylaminopurines | Suzuki-Miyaura Coupling |

Electrophilic Substitution Reactions on the Purine Ring

Electrophilic substitution on the purine ring itself is less common compared to nucleophilic substitution at the halogenated positions. The purine ring is generally electron-deficient, making it less susceptible to attack by electrophiles. uoanbar.edu.iq However, under certain conditions and with specific activating groups, electrophilic substitution can occur.

For instance, bromination at the C8 position of the purine ring can proceed via electrophilic aromatic substitution (EAS). The electron-rich C8 site can attract electrophilic bromine. The presence of activating groups on the purine ring can direct this substitution. For example, a methyl group at the C3 position electronically activates the ring, favoring substitution at C8.

The direct bromination of 7H-purine using N-bromosuccinimide (NBS) in dichloromethane (B109758) can regioselectively yield 8-bromo-7H-purine. vulcanchem.com Similarly, 2,6,9-trisubstituted purines can be brominated at the 8-position using pyridinium (B92312) tribromide, particularly when electron-donating groups are present at the 2- and 6-positions. researchgate.net

Alkylation of the nitrogen atoms in the purine ring is another important class of electrophilic substitution. The alkylation of 6-substituted purines with alkyl halides typically results in a mixture of N7 and N9 isomers, with the N9 isomer often being the major product due to its thermodynamic stability. acs.org However, regioselective N7-alkylation can be achieved under specific conditions, for example, by using a non-nucleophilic base like TMP·MgCl. The coupling of purine with 2-bromo-3-benzoyloxycyclobutanone under basic conditions produces both N7 and N9 alkylated regioisomers. semanticscholar.orgmdpi.com

Transformations of the Bromine Atom and Other Functional Groups

The bromine atom at the 2-position of 2-bromo-7H-purine is a versatile handle for a variety of chemical transformations beyond simple nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are particularly noteworthy. The Suzuki-Miyaura coupling, which pairs the halopurine with a boronic acid, is a widely used method for creating C-C bonds. thieme-connect.comfigshare.comnih.gov This reaction has been used to synthesize 2-aryl and 2-alkenyl purines. researchgate.netthieme-connect.com The reactivity of 2-halopurines in Suzuki-Miyaura reactions follows the order I > Br > Cl. researchgate.net For example, 9-benzyl-6-chloro-2-iodopurine reacts selectively at the 2-position with phenyl boronic acid to give 9-benzyl-6-chloro-2-phenylpurine. researchgate.netthieme-connect.com

Other cross-coupling reactions like the Stille, Sonogashira, and Negishi reactions have also been successfully applied to halopurines, allowing for the introduction of a wide range of substituents. baranlab.orgnih.gov For instance, the Sonogashira reaction can be used to introduce alkynyl groups. researchgate.net

The bromine atom can also be involved in other transformations. For example, it can be replaced by other halogens through halogen exchange reactions. Additionally, the bromine atom can be removed through reductive dehalogenation.

Functional groups elsewhere on the purine ring can also be transformed. For example, a chloro group at the 6-position can be substituted by various nucleophiles. nih.govresearchgate.net An amino group can be introduced at the 6-position, and this can be further modified. scielo.org.mxresearchgate.net

Table 2: Examples of Transformations of Halogenated Purines

| Starting Material | Reagent(s) | Product | Transformation Type |

| 9-Benzyl-2,6-dichloropurine | Phenyl boronic acid (1 equiv.) | 9-Benzyl-2-chloro-6-phenylpurine | Suzuki-Miyaura Coupling |

| 2-Chloro-6-dibenzylaminopurines | Tributylboranes | 2-Butyl-6-dibenzylaminopurines | Suzuki-Miyaura Coupling |

| 2-Amino-6-chloropurine | Propargyl bromide | 9-Propargyl-2-amino-6-chloropurine | N9-Alkylation |

| 6-Bromo-7H-purine | Methyl iodide, TMP·MgCl | 6-Bromo-7-methyl-7H-purine | N7-Regioselective Methylation |

Stereoselective and Enantioselective Derivatization

The synthesis of chiral purine derivatives is of significant interest, particularly for applications in medicinal chemistry. Stereoselective and enantioselective derivatization strategies are employed to control the three-dimensional arrangement of atoms in the final products.

One approach involves the use of chiral substrates. For example, the coupling of a purine with a chiral building block, such as a protected sugar, leads to the formation of nucleoside analogues. The stereochemistry of the sugar moiety directs the stereochemical outcome of the reaction. mdpi.comresearchgate.net The glycosylation of purine bases can lead to the formation of N9- and N8-glycosylated products, and the stereochemistry can be assigned using techniques like NMR spectroscopy and X-ray crystallography. mdpi.com

Another strategy is the use of chiral catalysts in reactions involving prochiral substrates. For instance, enantioselective Michael initiated ring closure (MIRC) reactions can be used to create cyclopropyl (B3062369) purine analogs with high stereoselectivity. rsc.org This reaction involves the addition of a nucleophile to a purine acrylate, followed by an intramolecular cyclization. The use of a chiral catalyst, such as a modified cinchona alkaloid, can control the enantioselectivity of the process. rsc.org

The reduction of a ketone group on a substituent attached to the purine ring can also be performed stereoselectively. For example, the reduction of an N9-substituted cyclobutanone (B123998) derivative with sodium borohydride (B1222165) can yield the all-trans cyclobutanol (B46151) as the major product in a stereoselective manner. semanticscholar.orgmdpi.com The choice of reducing agent can influence the stereochemical outcome.

Advanced Spectroscopic and Structural Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including purine (B94841) derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

For 2-bromo-7H-purine, specific proton and carbon signals would be expected. The purine ring system features distinct protons at positions 6 and 8. The chemical shifts of these protons are influenced by the electronic effects of the bromine substituent and the tautomeric state of the purine ring. In the 7H-tautomer, a proton is attached to the N7 nitrogen of the imidazole (B134444) ring. This is in contrast to the more common 9H-tautomer. Low-temperature NMR studies on related 6-substituted purines have shown that both tautomers can coexist in solution, with their ratio being solvent-dependent. chemaxon.com For this compound, a detailed 2D NMR analysis, including COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments, would be crucial to definitively assign the proton and carbon signals and to confirm the N7-H tautomerism. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H6 | 8.5 - 9.0 | - |

| H8 | 8.0 - 8.5 | - |

| NH (N7) | 12.0 - 14.0 (broad) | - |

| C2 | - | 150 - 155 |

| C4 | - | 152 - 157 |

| C5 | - | 120 - 125 |

| C6 | - | 145 - 150 |

| C8 | - | 140 - 145 |

| Note: These are estimated values based on general purine spectra and data from related compounds. Actual experimental values may vary. |

Utility of Mass Spectrometry in Product Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₅H₃BrN₄), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. savemyexams.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units (m/z).

The fragmentation of this compound under electron ionization (EI) would likely involve the initial loss of the bromine atom or fragmentation of the purine ring itself. The analysis of these fragment ions provides a fingerprint that can be used for identification and to distinguish it from its isomers.

Table 2: Expected Mass Spectrometric Data for this compound

| Ion | Formula | Expected m/z | Notes |

| [M]⁺ | [C₅H₃⁷⁹BrN₄]⁺ | 197.95 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | [C₅H₃⁸¹BrN₄]⁺ | 199.95 | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | [C₅H₃N₄]⁺ | 119.04 | Loss of bromine radical |

| [C₄HN₃]⁺ | [C₄HN₃]⁺ | 91.02 | Fragment from purine ring cleavage |

| Note: The m/z values are calculated based on the most abundant isotopes. The fragmentation pattern is hypothetical and would need to be confirmed by experimental data. |

X-ray Crystallographic Studies for Solid-State Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. drugbank.com A single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While no crystal structure for this compound is currently available in the public databases, studies on related purine derivatives have revealed that the purine ring is generally planar. rsc.org The crystal structure would unequivocally confirm the 7H-tautomer and show how the molecules pack in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound and for computational modeling studies. The synthesis of a suitable single crystal is a prerequisite for such an analysis. indexcopernicus.com

Table 3: Anticipated Key Geometric Parameters for this compound from X-ray Crystallography

| Parameter | Expected Value |

| C2-Br Bond Length | ~1.85 - 1.90 Å |

| C-N Bond Lengths (ring) | ~1.30 - 1.40 Å |

| C-C Bond Lengths (ring) | ~1.35 - 1.45 Å |

| Purine Ring Dihedral Angle | < 5° (near planar) |

| Note: These are estimated values based on typical bond lengths in related heterocyclic compounds. |

Electronic Spectroscopy (UV-Vis) in Purine Ring System Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like the purine ring. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. mdpi.com

Purines typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions. tandfonline.com The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern on the purine ring and the solvent polarity. For this compound, the bromine atom, as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted purine. The UV-Vis spectrum can be a valuable tool for monitoring reactions involving the purine ring and for assessing the purity of the compound. beilstein-journals.org

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λ_max (nm) | Type of Transition |

| Methanol | 265 - 275 | π → π |

| Dichloromethane (B109758) | 260 - 270 | π → π |

| Note: These are estimated values based on data for other halopurines. Actual values will depend on the solvent and pH. |

Biological Evaluation and Pharmacological Research of 2 Bromo 7h Purine Derivatives

Antineoplastic and Cytotoxic Activity Studies

Derivatives of the 2-bromo-7H-purine core have shown considerable promise as antineoplastic agents. nih.gov Their mechanism of action often involves interfering with critical cellular processes that are dysregulated in cancer cells, such as proliferation, apoptosis, and signal transduction pathways. nih.govjpionline.org

A key strategy in cancer therapy is to halt uncontrolled cell division and induce programmed cell death (apoptosis) in malignant cells. Certain 6,7-disubstituted 7H-purine analogues have demonstrated the ability to arrest the cell cycle at the G2/M phase. indexcopernicus.comijpsdronline.com For instance, compound 8e , a 6,7-disubstituted 7H-purine analog, was found to cause a significant G2/M phase cell cycle arrest in SKBR3 human breast cancer cells, leading to a fivefold increase in the number of cells in this phase compared to controls. indexcopernicus.comijpsdronline.com This cell cycle blockade is often a precursor to apoptosis. The same study revealed that compound 8e induced apoptosis in 79% of the treated SKBR3 cells, an efficacy comparable to the established drug lapatinib (B449). indexcopernicus.comijpsdronline.com This suggests that these purine (B94841) derivatives can effectively trigger the intrinsic cellular mechanisms for self-destruction in cancer cells.

Other studies on purine derivatives have also highlighted their pro-apoptotic capabilities. For example, some (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine derivatives were found to significantly increase the population of apoptotic cells, an effect associated with the phosphorylation of eIF2α, a key player in the integrated stress response that can lead to apoptosis. researchgate.net Similarly, novel halogenated purinomimetics have been shown to induce apoptosis mediated by the NF-κB pathway. tandfonline.com

Receptor tyrosine kinases (RTKs) are crucial enzymes in signaling pathways that control cell growth and division. The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are two such RTKs that are often overexpressed or mutated in various cancers, particularly breast cancer, making them prime therapeutic targets. indexcopernicus.comijpsdronline.com

Researchers have designed this compound derivatives to act as dual inhibitors of both EGFR and HER2. indexcopernicus.comijpsdronline.com By replacing the quinazoline (B50416) core of the known dual kinase inhibitor lapatinib with a 7H-purine scaffold, a series of potent inhibitors were developed. indexcopernicus.comijpsdronline.com Compound 8e from this series emerged as a highly effective dual EGFR/HER2 inhibitor, with IC₅₀ values of 0.021 µM for EGFR and 0.019 µM for HER2, which are comparable to those of lapatinib. indexcopernicus.comijpsdronline.com This dual inhibition effectively blocks the signaling pathways that drive tumor cell proliferation. indexcopernicus.comijpsdronline.com

The table below summarizes the in-vitro kinase inhibition data for a notable this compound derivative.

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

| 8e | EGFR | 0.021 ± 0.007 | indexcopernicus.comijpsdronline.com |

| HER2 | 0.019 ± 0.009 | indexcopernicus.comijpsdronline.com |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

The cytotoxic potential of this compound derivatives has been confirmed against a panel of human cancer cell lines. The HER2-overexpressing breast cancer cell line, SKBR3, has been a significant model for testing these compounds. indexcopernicus.comijpsdronline.com Compound 8e , with its potent dual EGFR/HER2 inhibitory activity, exhibited strong cytotoxicity against SKBR3 cells with an IC₅₀ value of 2.17 µM. indexcopernicus.comijpsdronline.com It also showed similar potency against the BT-474 breast cancer cell line. indexcopernicus.comijpsdronline.com

Other studies have investigated the efficacy of purine derivatives against lung cancer (A549) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.govmdpi.com For example, certain purine derivatives have shown IC₅₀ values ranging from 2.29 to 9.96 μM against these cell lines, with the most potent activity observed against A549 cells. nih.gov

The following table presents the cytotoxic activity of selected purine derivatives against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 8e | SKBR3 | Breast Cancer | 2.17 ± 0.45 | indexcopernicus.comijpsdronline.com |

| BT-474 | Breast Cancer | 2.26 ± 0.37 | indexcopernicus.comijpsdronline.com | |

| Purine 47 | A549 | Lung Cancer | 2.29 | nih.gov |

| Purine 46 | MDA-MB-231 | Breast Cancer | 1.22 | nih.gov |

| Purine 48 | MDA-MB-231 | Breast Cancer | 2.29 | nih.gov |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR/HER2 Dual Kinase)

Antimicrobial and Antiviral Investigations

Beyond their anticancer properties, purine derivatives are also being explored for their potential to combat infectious diseases. researchgate.net The structural versatility of the purine ring allows for modifications that can lead to potent antimicrobial and antiviral agents. researchgate.netrsc.org

Some purine derivatives have been found to possess broad-spectrum antimicrobial activity. For instance, a synthesized 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine, a fused purine-like system, was reported to exhibit a wide range of antimicrobial action. researchgate.net Other related fused pyrimidine (B1678525) systems have shown activity against bacteria like Staphylococcus aureus and the fungus Candida albicans. researchgate.net This suggests that the purine scaffold can be a valuable starting point for developing new antibiotics and antifungals. researchgate.netacs.org

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat. A critical enzyme in Mtb is decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. tandfonline.comresearchgate.netnih.gov Because this enzyme is vital for the bacterium and absent in humans, it is an attractive target for new antitubercular drugs. researchgate.net

Screening of purine derivative libraries has led to the identification of compounds that potently inhibit Mtb. researchgate.netnih.govcuni.cz Specifically, 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines have emerged as a new class of powerful antitubercular agents that act by inhibiting DprE1. researchgate.netnih.gov An initial hit, 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one (10) , showed a minimum inhibitory concentration (MIC) of 4 µM against Mtb. researchgate.netnih.govcuni.cz Further optimization led to analogues like compounds 56 and 64 , which had an improved MIC of 1 µM against the Mtb H37Rv strain and various drug-resistant clinical isolates. researchgate.netcuni.cz These compounds were shown to specifically target DprE1, confirming the mechanism of action. researchgate.netnih.gov

The table below highlights the antitubercular activity of these DprE1-inhibiting purine derivatives.

| Compound | Target Organism | MIC (µM) | Reference |

| 10 | M. tuberculosis H37Rv | 4 | researchgate.netcuni.cz |

| 56 | M. tuberculosis H37Rv | 1 | cuni.cz |

| 64 | M. tuberculosis H37Rv | 1 | cuni.cz |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Interactions with Riboswitches in Microbial Systems

Riboswitches are regulatory segments of messenger RNA (mRNA) that bind to small molecules to control gene expression, presenting a novel target for antimicrobial agents. plos.orgplos.org Guanine (B1146940) riboswitches, in particular, are involved in regulating the transport and biosynthesis of purines, which are essential for creating the cellular pool of nucleotides. plos.org The binding of a ligand to the guanine riboswitch can induce a structural change in the mRNA, leading to premature termination of transcription. plos.orgplos.org

Researchers have explored the use of purine derivatives to target these microbial systems. While specific studies focusing directly on this compound and its interaction with riboswitches are not extensively detailed in the provided results, the general principle of using modified purines is established. For instance, purine derivatives with modifications at various positions have been investigated for their ability to bind to guanine riboswitches. plos.org The aim is to find molecules that can act as agonists, mimicking the natural ligand (guanine) to inhibit bacterial growth by repressing essential gene expression. plos.org

The selection of potential riboswitch ligands considers the structural requirements for binding, such as the planarity of the molecule to allow for stacking interactions within the riboswitch's aptamer domain. plos.org It has been noted that even pyrimidines can bind effectively to purine riboswitches, opening up a broader range of chemical structures for investigation as potential antibacterial agents that function via riboswitch modulation. plos.org The exploration of various purine analogs, including those with substitutions at the 2-position, is a key area of research to understand the steric and electrostatic interactions that govern binding affinity and regulatory activity. nih.gov

Enzyme and Receptor Modulation

Derivatives of this compound are subjects of investigation for their capacity to inhibit enzymes crucial to nucleotide metabolism. These enzymes are vital for the synthesis and breakdown of purines and pyrimidines, which are the building blocks of DNA and RNA. nih.gov The inhibition of these metabolic pathways can have significant therapeutic effects, particularly in cancer and infectious diseases. nih.govsmolecule.com

One key area of focus is the purine salvage pathway, which recycles purine bases. nih.gov Enzymes in this pathway are potential targets for drug development. nih.gov For example, interaction studies with compounds like 2-bromo-6-(methylsulfanyl)-7H-purine assess their binding affinity to enzymes involved in nucleotide metabolism, which is a critical step in evaluating their potential as therapeutic agents. smolecule.com The inhibition of these enzymes can disrupt the production of nucleotides, thereby impeding the growth of cancer cells or pathogens that rely on these pathways. nih.govnih.gov Research has shown that elevated expression of purine metabolic enzymes can be associated with a poor prognosis in certain cancers, making these enzymes attractive targets for therapeutic intervention. nih.gov

Purine derivatives, including those structurally related to this compound, are known to interact with purinergic receptors. ontosight.aiontosight.ai These receptors are broadly classified into P1 receptors, which bind adenosine (B11128), and P2 receptors, which are activated by ATP and other nucleotides. nih.gov They play significant roles in a multitude of physiological and pathological processes, including inflammation, neurotransmission, and cardiovascular function. ontosight.ainih.gov

The agonistic or antagonistic activity of a purine derivative at these receptors depends on its specific chemical structure. ontosight.aiontosight.ai For example, modifications to the purine ring, such as the introduction of a bromine atom or various side chains, can significantly alter the compound's binding affinity and efficacy at different receptor subtypes. ontosight.aiacs.org Researchers have developed a wide range of purine analogues to probe these interactions and to develop selective agonists and antagonists for therapeutic purposes. nih.gov The development of such compounds holds potential for treating neurological disorders, cardiovascular diseases, and inflammatory conditions. ontosight.ai

Table 1: Activity of Purine Derivatives at Purinergic Receptors

| Compound/Derivative Class | Receptor Target(s) | Observed Effect | Potential Therapeutic Application |

| General Purine Derivatives | Purinergic Receptors | Agonist or Antagonist | Neurological disorders, cardiovascular diseases, inflammation ontosight.ai |

| N6-substituted Adenosine Analogues | A3 Adenosine Receptor | Agonist | Not specified |

| 2-Alkynyl Substituted Adenine (B156593) Nucleotides | P2Y1/P2Y12 Receptors | Agonist or Antagonist | Not specified nih.gov |

| 2-(Hexylthio)-AMP | P2Y1 Receptor | Potent Agonist | Not specified nih.gov |

This table is generated based on data from multiple sources and provides examples of purine derivative interactions with purinergic receptors.

Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important second messengers in various signaling pathways. nih.govnih.gov The inhibition of PDEs leads to an increase in the intracellular levels of these cyclic nucleotides, which can have a range of therapeutic effects, including anti-inflammatory and immunosuppressive actions. nih.govmdpi.com

Certain purine derivatives have been investigated as PDE inhibitors. For instance, 6-bromo-7-methyl-7H-purine has been shown to act as a phosphodiesterase inhibitor, suggesting potential therapeutic applications for conditions related to the dysregulation of cyclic nucleotide signaling. The development of selective PDE inhibitors is an active area of research, with a focus on identifying compounds that can target specific PDE isoforms, such as PDE4 and PDE7, to achieve desired therapeutic outcomes with fewer side effects. nih.govnih.govacs.org

Table 2: Investigated Purine Derivatives as PDE Inhibitors

| Compound/Derivative Class | PDE Target | Potency/Effect |

| 6-Bromo-7-methyl-7H-purine | Phosphodiesterase | Acts as an inhibitor |

| 7H- smolecule.comCurrent time information in Pasuruan, ID.mazums.ac.irtriazolo[3,4-b] ontosight.aiCurrent time information in Pasuruan, ID.mazums.ac.irthiadiazines | PDE4A | Low nanomolar range (e.g., IC50 of 3.0 nM for one derivative) nih.gov |

| Thieno[3,2-d]pyrimidin-4(3H)-ones | PDE7 | Lead compound showed single-digit nanomolar potency acs.org |

This table summarizes findings on different classes of compounds, including a purine derivative, investigated for PDE inhibition.

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides. nih.govresearchgate.net PNP inhibition is a therapeutic strategy for certain diseases, particularly T-cell mediated autoimmune diseases and T-cell lymphomas. mazums.ac.irresearchgate.net By blocking PNP, the levels of its substrate, deoxyguanosine, increase, leading to the selective apoptosis of T-cells. nih.gov

Several purine derivatives have been studied as PNP inhibitors. For example, a study on the effects of synthetic purine nucleoside analogues on PNP activity identified compounds like 8-bromo-9-(3,4-hydroxy-butyl)guanine as potent inhibitors. researchgate.net Another study focused on 2,6-substituted purines as inhibitors of PNP from Helicobacter pylori, suggesting that PNP could be a drug target for eradicating this bacterium. nih.gov The design of potent and selective PNP inhibitors is an ongoing area of research with the potential to yield new immunosuppressive and anti-infective agents. nih.govresearchgate.net

Table 3: Examples of Purine Derivatives as PNP Inhibitors

| Inhibitor | Enzyme Source | Inhibition Potency |

| 8-bromo-9-(3,4-hydroxy-butyl)guanine | Rabbit spleen PNP | Potent inhibition researchgate.net |

| 6-benzylthio-2-chloropurine | Helicobacter pylori PNP | Lowest inhibition constant among tested compounds nih.gov |

| Acyclic 9-deazahypoxanthine nucleoside phosphonates | Human and Mycobacterium tuberculosis PNP | IC50 values as low as 19 nM (human) and 4 nM (M. tuberculosis) nih.gov |

This table provides examples of purine derivatives and their inhibitory activity against PNP from different sources.

Phosphodiesterase Inhibition Studies

Radiopharmaceutical Development and Molecular Imaging Applications

The development of radiopharmaceuticals is a rapidly advancing field that is crucial for molecular imaging techniques like Positron Emission Tomography (PET). numberanalytics.comresearchgate.net These imaging agents allow for the non-invasive visualization and quantification of biological processes at the molecular level. numberanalytics.comnih.gov

Purine derivatives, including those based on the this compound scaffold, have been utilized in the development of radiotracers. For example, 6-bromo-7-(2-[¹⁸F]fluoroethyl)purine has been synthesized and evaluated as a potential pro-drug tracer for imaging multidrug resistance-associated protein 1 (MRP1) activity in the brain with PET. acs.org This compound was designed to cross the blood-brain barrier and undergo metabolic conversion in the brain to a substrate for MRP1, allowing for the non-invasive assessment of this protein's function. acs.org Such radiotracers are valuable tools for studying disease mechanisms and for the development of new therapies. researchgate.netnih.gov The design and synthesis of novel radiolabeled purine derivatives continue to be an important area of research for advancing molecular imaging and personalized medicine. numberanalytics.comnih.gov

Design of PET Tracers for Efflux Transporter (MRP1) Activity

The primary strategy for designing Positron Emission Tomography (PET) tracers to measure MRP1 activity involves a "metabolite extrusion method," which utilizes a pro-drug approach. nih.govacs.org The core concept is to develop a lipophilic pro-drug tracer that can readily cross the blood-brain barrier via passive diffusion. nih.gov Once inside the brain, the pro-drug is designed to undergo rapid metabolic conversion into a hydrophilic substrate for the MRP1 transporter. nih.govuel.ac.uk This metabolic trapping ensures that the resulting tracer cannot easily diffuse back across the BBB. nih.gov Its clearance from the brain is therefore primarily mediated by the active transport of MRP1, allowing the transporter's activity to be quantified by the rate of radioactivity clearance measured by PET. nih.govresearchgate.net

Researchers have synthesized and evaluated a series of 6-halopurines, including 6-bromo-7H-purine derivatives, for this purpose. nih.govnih.gov The design focuses on several key aspects:

The Purine Scaffold: The 6-bromopurine (B104554) core is selected for its reactivity. The bromine atom at the 6-position makes the compound susceptible to nucleophilic substitution by glutathione (B108866) (GSH), a tripeptide present in physiological concentrations within the brain. nih.govacs.org This conjugation reaction is the intended metabolic step to convert the pro-drug into the active MRP1 substrate. nih.gov

Side Chains: Various side chains are attached to the purine ring, typically at the N7 position, to modulate the tracer's properties. Fluoroalkyl side chains have been shown to yield derivatives with high initial brain uptake, which is essential for a successful brain imaging agent. nih.govacs.org In contrast, introducing triazole-containing side chains was found to be detrimental to BBB penetration. nih.govacs.org

Reactivity with Glutathione (GSH): The rate of conjugation with GSH is a critical design parameter. The reaction must be rapid enough to ensure efficient conversion of the pro-drug in the brain. nih.gov Studies comparing 6-halo analogues found that purines with a bromine atom in the 6-position have a 3- to 4-fold higher non-enzymatic conjugation rate with GSH compared to their corresponding 6-chloro analogues. acs.org For instance, 6-bromo-7-(2-fluoroethyl)purine was found to be suitably reactive for this application. nih.govacs.org

One of the leading compounds developed from this research is 6-bromo-7-(2-[¹⁸F]fluoroethyl)purine. nih.govresearchgate.net This tracer was designed to undergo conjugation with glutathione within the brain, forming the MRP1 substrate in situ. nih.govuel.ac.uk The synthesis of its precursor, 6-bromo-7-(2-tosyloxyethyl)purine, involves the alkylation of 6-bromopurine with ethylene (B1197577) di(p-toluenesulfonate). nih.govacs.org The subsequent radiolabeling with fluorine-18 (B77423) ([¹⁸F]) provides the final PET tracer. acs.org

| Compound Name | Structure | Non-enzymatic Reaction Rate with GSH (k_non, h⁻¹) |

| 7m6BP | 6-bromo-7-methylpurine | 0.49 ± 0.001 |

| Triazole 8 | N/A | 0.80 ± 0.02 |

| Fluoroethyl derivative 12 | 6-bromo-7-(2-fluoroethyl)purine | Comparable to 7m6BP |

This table summarizes the non-enzymatic reaction rates of various 6-halopurine analogues with glutathione (GSH), indicating the higher reactivity of 6-bromo derivatives. Data sourced from acs.org.

In Vivo Assessment of Biochemical Transport Mechanisms

The efficacy of the designed this compound derivatives as MRP1-targeted PET tracers has been validated through rigorous in vivo studies in animal models. researchgate.net The primary method involves dynamic PET imaging in both wild-type mice and mice genetically engineered to lack the MRP1 transporter (mrp1 knockout mice). nih.govuel.ac.uk This comparative approach is crucial for demonstrating that the tracer's efflux from the brain is specifically mediated by MRP1. researchgate.net

The lead compound, 6-bromo-7-(2-[¹⁸F]fluoroethyl)purine , has been a key focus of these assessments. nih.govresearchgate.net Biodistribution studies in wild-type mice showed that this tracer has a high initial brain uptake, a prerequisite for effective brain imaging. acs.org Following intravenous injection, the tracer reached a peak brain uptake within 2 minutes. nih.gov Subsequent analysis revealed that it undergoes rapid conjugation with GSH within the brain, confirming the intended metabolic conversion. nih.govacs.org

Dynamic PET imaging studies produced the most compelling evidence for the tracer's utility. nih.gov A significant difference in the clearance rate of radioactivity from the brain was observed between wild-type and mrp1 knockout mice. nih.govresearchgate.net In wild-type mice, the tracer was steadily cleared from the brain, whereas in knockout mice, which lack the MRP1 transporter, the clearance was markedly slower. nih.gov This demonstrates that the efflux of the metabolically trapped tracer is dependent on the presence and activity of MRP1. researchgate.net

Another derivative, 6-bromo-7-[¹¹C]methylpurine , was also designed to readily enter the brain and be converted to its glutathione conjugate. nih.gov Kinetic analysis of PET data from mice injected with this tracer allowed for the estimation of the substrate's efflux rate, which was calculated to be 1.4 h⁻¹ with high precision. researchgate.net These in vivo findings strongly suggest that PET imaging with these 6-bromopurine-based tracers can provide a non-invasive and quantitative assessment of MRP1 function in the brain. nih.govuel.ac.uk

| Compound | Initial Brain Uptake (%ID/g at 5 min p.i.) | Key In Vivo Finding |

| 6-bromo-7-(2-fluoroethyl)purine (12) | 3.9% ± 0.5% | Gradual clearance from brain over 15-90 min. acs.org |

| [¹⁸F]10 (Triazole derivative) | Negligible | Not pursued for further evaluation due to poor BBB penetration. acs.org |

| 6-bromo-7-(2-[¹⁸F]fluoroethyl)purine | Good brain uptake | Marked difference in brain clearance rates between wild-type and mrp1 knockout mice. nih.govresearchgate.net |

| 6-bromo-7-[¹¹C]methylpurine | Readily enters the brain | Enables direct correlation of MRP1 activity to the efflux rate of radioactivity. nih.gov |

%ID/g: percent injected dose per gram of tissue; p.i.: post-injection. This table presents key in vivo brain uptake and transport findings for selected this compound derivatives. Data sourced from nih.govacs.orgresearchgate.net.

Structure Activity Relationship Sar Investigations and Medicinal Chemistry Design

Correlating Structural Modifications at the 2- and 7-Positions with Biological Potency and Selectivity

The chemical reactivity of 2-bromo-7H-purine permits a wide range of structural modifications. The bromine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of various functional groups such as amines or thiols. smolecule.com Concurrently, the nitrogen atoms of the purine (B94841) ring, particularly N7 and N9, can be alkylated, although regioselectivity can be a challenge. mdpi.commdpi.com The interplay between substituents at these positions critically influences the molecule's interaction with biological targets, such as protein kinases and other enzymes.

Modifications at the C2-position directly impact the molecule's ability to interact with the hinge region of many protein kinases, a common binding motif for purine-based inhibitors. Replacing the bromine with different aryl groups, for example, can modulate the electronic and steric properties of the ligand, leading to significant changes in inhibitory activity.

Alterations at the N7-position primarily affect the molecule's solubility, orientation within the binding pocket, and potential for forming additional interactions. The synthesis of 2,6,9-trisubstituted purines often starts with the alkylation of a 2,6-dichloropurine, which yields a mixture of N9 and N7 regioisomers. nih.gov The separation and individual testing of these isomers are crucial, as their biological activities can differ significantly. For instance, in the development of kinase inhibitors, specific alkyl or aryl groups at the N7 or N9 position can extend into solvent-exposed regions or form crucial hydrophobic interactions, thereby enhancing binding affinity and selectivity. nih.gov

A study on 2,6,9-trisubstituted purines as potential antitumor agents illustrates the importance of these modifications. Starting from 2,6-dichloropurine, alkylation followed by substitutions at the C2 and C6 positions allowed for the creation of a library of compounds. nih.gov Their cytotoxic effects on various cancer cell lines were evaluated, revealing that the nature of the substituents at all three positions was critical for activity. nih.gov For example, the introduction of different amine-containing side chains influenced the compounds' ability to induce apoptosis. nih.gov

The following table presents data on the antiproliferative activity of a series of 2,6,8-trisubstituted 7-methylpurines, demonstrating how modifications to the purine core affect cytotoxicity against various cancer cell lines. Although the core is a 7-methylpurine, the data illustrates the profound impact of substituents at the 2-, 6-, and 8-positions on biological activity.

Data sourced from a study on multisubstituted purines and xanthines with propynylthio and aminobutynylthio groups. nih.gov The table shows the half-maximal inhibitory concentration (IC50) against human glioblastoma (SNB-19), human adenocarcinoma (MDA-MB-231), melanoma (C-32), and normal human fibroblasts (HFF-1).

Rational Design Principles for Bioactive Purine Analogues

The rational design of bioactive analogues based on the this compound scaffold leverages SAR data to optimize interactions with a specific biological target. Purines are a "privileged scaffold," meaning they can bind to a variety of biological targets with high affinity. nih.gov A primary strategy in designing purine analogues, particularly as kinase inhibitors, is to mimic the natural ligand, adenosine (B11128) triphosphate (ATP).

Key design principles include:

Hinge-Binding Motif : The N7 and the exocyclic amine often form hydrogen bonds with the "hinge" region of the kinase active site, anchoring the inhibitor. The substituent at the C2 position can be modified to enhance these interactions or to introduce additional contacts.

Exploiting Hydrophobic Pockets : Large, often hydrophobic, substituents introduced at the C2 or N7 positions can occupy nearby hydrophobic pockets within the active site, thereby increasing binding affinity and selectivity. For example, the design of selective inhibitors for the Hsp90 paralog Grp94 involved exploring various substituents on a C8-aryl ring and at the N9 position of an adenine (B156593) core to achieve over 100-fold selectivity. nih.gov

Isosteric Replacement : The purine core itself can be modified through isosteric replacement to improve properties. For example, pyrrolo[2,3-d]pyrimidines are considered isosteres of purines and are widely used in drug design for their anticancer properties. mdpi.com This substitution can alter the electronic distribution and hydrogen-bonding capacity of the core structure.

Modulating Physicochemical Properties : Substitutions at the 2- and 7-positions can be used to fine-tune the physicochemical properties of the molecule, such as solubility and cell permeability, which are critical for bioavailability and efficacy.

A successful example of rational design is the development of purine-based inhibitors for cyclin-dependent kinases (CDKs). By analyzing the co-crystal structures of known inhibitors bound to CDKs, medicinal chemists can design new analogues with substituents at the C2 and N7/N9 positions that are predicted to form more favorable interactions, leading to compounds with enhanced potency and selectivity for the target kinase. scirp.org

Pharmacophore Development and Optimization

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. scirp.org For purine analogues derived from this compound, pharmacophore models are developed based on a set of known active compounds. heteroletters.org

The process typically involves:

Training Set Selection : A structurally diverse set of purine derivatives with known biological activities (e.g., IC50 values) against a target is selected. scirp.org

Feature Identification : Common chemical features are identified among the most active compounds. For purine analogues, these features often include hydrogen bond acceptors (e.g., nitrogen atoms in the purine ring), hydrogen bond donors (e.g., amine substituents), aromatic rings, and hydrophobic centroids. nih.govheteroletters.org

Model Generation and Validation : A 3D pharmacophore model is generated that represents the spatial arrangement of these identified features. heteroletters.org The model is then validated by its ability to distinguish between active and inactive compounds in a test set. A high correlation between the predicted and experimental activities indicates a robust and predictive model. scirp.org

A pharmacophore model for 2,6,9-trisubstituted purines with cytotoxic activity identified aromatic centers, a hydrogen acceptor/donor center, and a hydrophobic area as key structural requirements for activity. nih.gov Such models serve as a 3D query to screen virtual libraries of compounds to identify novel hits with the desired biological activity. scirp.org Once a lead compound is identified, the pharmacophore model guides its optimization by suggesting specific structural modifications at positions like C2 and N7 to better match the feature requirements, thereby enhancing potency and selectivity.

Table of Mentioned Compounds

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of 2-bromo-7H-purine. DFT methods, such as B3LYP with various basis sets (e.g., 6-31G**, 6-31++G(d,p)), are used to optimize the molecule's geometry and calculate a range of electronic properties. nih.govmjcce.org.mk

These calculations provide valuable information on:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. mjcce.org.mk

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the molecule. This helps identify regions susceptible to electrophilic and nucleophilic attack. For instance, in related purine (B94841) derivatives, negative electrostatic potentials are often predicted on nitrogen atoms and halogen substituents, while hydrogen atoms exhibit positive potentials. unica.it

Reactivity Descriptors: Various descriptors derived from DFT calculations, such as chemical hardness, softness, and electrophilicity index, offer quantitative measures of the molecule's reactivity. These parameters help in understanding and predicting how this compound will interact with other molecules. mjcce.org.mk

Spectroscopic Properties: DFT calculations can accurately predict spectroscopic data, such as NMR chemical shifts ((¹³C and ¹⁵N). nih.gov The inclusion of solvation effects in these calculations has been shown to significantly improve the accuracy of predicted ¹⁵N chemical shifts for halogenated purine nucleosides. nih.gov

Studies on similar brominated purine nucleosides have shown that quantum chemical calculations can explain differences in reactivity between purine and pyrimidine (B1678525) derivatives when subjected to radical-induced damage. researchgate.net Specifically, these calculations can predict the favorability of electron transfer processes. researchgate.net

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to explore the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. researchgate.netfrontiersin.org These methods are crucial in drug discovery for predicting binding affinities and understanding the molecular basis of a compound's biological activity. frontiersin.orgnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.orgnih.gov For purine derivatives, docking studies have been instrumental in:

Identifying potential binding modes within the active site of enzymes like kinases. tpcj.orgresearchgate.net

Elucidating key interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-protein complex. For example, studies on related purine analogs have shown hydrogen bonding with specific amino acid residues like Leu83 and His84 in the CDK2 active site. tpcj.org

Ranking potential drug candidates based on their predicted binding energies (docking scores). researchgate.nettpcj.org

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and conformational changes. nih.govnih.gov MD simulations, often performed for nanosecond timescales, can:

Validate the stability of the binding poses obtained from docking studies. researchgate.net

Reveal the flexibility of both the ligand and the protein's active site.

Calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone.

For instance, MD simulations of purine derivatives complexed with their target proteins have been used to assess the stability of the ligand-receptor complexes by monitoring structural deviations over the simulation period. researchgate.net

Prediction of Biological Activity and ADME Properties (e.g., using PASS prediction program)

Computational tools play a significant role in the early stages of drug discovery by predicting the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds like this compound.

Prediction of Activity Spectra for Substances (PASS) is a web-based tool that predicts the biological activity spectrum of a molecule based on its structural formula. researchgate.netway2drug.com The prediction is based on a structure-activity relationship analysis of a large training set of known biologically active compounds. researchgate.netway2drug.com For a given compound, PASS provides a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). researchgate.net This allows researchers to prioritize compounds for further experimental testing. researchgate.net For example, PASS has been used to predict the antiviral and protease inhibitor activities of various heterocyclic compounds. uin-alauddin.ac.id

ADME Prediction involves the use of various in silico models to estimate the pharmacokinetic properties of a molecule. greenstonebio.com Several web-based platforms, such as SwissADME and admetSAR, are widely used for this purpose. researchgate.netmdpi.com These tools predict a range of properties, including:

Physicochemical Properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These are often evaluated against criteria like Lipinski's rule of five to assess "drug-likeness". tpcj.orgijpsjournal.com

Absorption: Prediction of human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. researchgate.netmdpi.com

Distribution: Prediction of plasma protein binding. mdpi.com

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com

Excretion: Prediction of total clearance. mdpi.com

Toxicity: Prediction of various toxicity endpoints, such as mutagenicity and carcinogenicity. researchgate.net

These predictions are vital for identifying potential liabilities of a drug candidate early in the development process. For instance, the BOILED-Egg plot, a graphical method used in SwissADME, can predict gastrointestinal absorption and brain penetration based on lipophilicity and polarity. researchgate.net

Theoretical Characterization of Tautomerism and Conformational Preferences

Purines, including this compound, can exist in different tautomeric forms, most commonly the N(7)H and N(9)H tautomers. The relative stability of these tautomers can significantly influence the molecule's chemical and biological properties. researchgate.net Theoretical calculations are essential for characterizing the tautomeric equilibrium and conformational preferences of these molecules. iau.ir

DFT calculations can be used to determine the relative energies and Gibbs free energies of the different tautomers in both the gas phase and in solution (using implicit or explicit solvent models). iau.ir Studies on similar purine derivatives have shown that:

The N(9)H tautomer is often the most stable form for many purines. rsc.org

The presence of substituents on the purine ring can significantly alter the tautomeric preference. researchgate.net

The polarity of the solvent can also influence the position of the tautomeric equilibrium. For 6-bromopurine (B104554), it has been suggested that the 7H tautomer may be more populated in less polar solvents, while the 9H tautomer dominates in more polar environments. researchgate.net

Theoretical studies on the tautomerization of 2-amino-7H-purine-6-thiol have revealed high activation energy barriers in the gas phase, suggesting the process is slow. However, the inclusion of explicit water molecules in the calculations significantly lowered the activation barrier, indicating that protic solvents can facilitate the tautomerization process. iau.ir

Emerging Research Frontiers and Future Directions

Exploration of Novel Therapeutic Targets and Disease States

The structural versatility of the purine (B94841) ring system makes it a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets. nih.govresearchgate.net Building upon the established activities of purine derivatives, researchers are actively exploring new therapeutic applications for compounds derived from intermediates like 2-bromo-7H-purine.

Detailed Research Findings: The modification of the purine core at various positions has led to the development of potent inhibitors for several classes of enzymes and receptors. For instance, substituted purine analogues have been identified as a novel class of catalytic inhibitors of topoisomerase II, an essential enzyme in cell proliferation and a key target in cancer therapy. aacrjournals.org Furthermore, the development of purine-based inhibitors for protein kinases remains a highly active area of research. researchgate.netresearchgate.net Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. researchgate.net

Recent studies on 6,7-disubstituted 7H-purine analogues, which can be synthesized from precursors like this compound, have identified potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). ijpsdronline.comijpsdronline.com These receptors are key targets in breast cancer therapy. ijpsdronline.comijpsdronline.com Compound 8e from one such study demonstrated IC50 values comparable to the established drug Lapatinib (B449), inducing cell cycle arrest and apoptosis in human breast cancer cell lines. ijpsdronline.comijpsdronline.com This highlights the potential to develop highly specific and potent anticancer agents by modifying the purine scaffold. acs.org

Beyond cancer, purine derivatives are being investigated for a range of other diseases. Their ability to modulate purinergic receptors makes them candidates for treating conditions related to the central nervous system, inflammation, and cardiovascular diseases. nih.gov The development of radiotracers from purine derivatives for use in Positron Emission Tomography (PET) also represents a significant research direction, enabling non-invasive imaging of biological processes like drug resistance in tumors.

Table 1: Potential Therapeutic Targets for Purine Derivatives

| Therapeutic Target | Disease State(s) | Example Purine-Based Application | Citation(s) |

|---|---|---|---|

| Protein Kinases (e.g., CDKs) | Cancer, Inflammatory Disorders | Development of selective kinase inhibitors. | researchgate.netresearchgate.net |

| EGFR/HER2 | Breast Cancer and other solid tumors | Design of dual tyrosine kinase inhibitors. | ijpsdronline.comijpsdronline.com |

| Topoisomerase II | Cancer | Development of catalytic inhibitors. | aacrjournals.org |

| Purinergic Receptors (P1/P2) | CNS disorders, Cardiovascular disease, Inflammation | Design of selective agonists and antagonists. | nih.gov |

| Phosphodiesterases (PDEs) | Conditions with dysregulated cyclic nucleotide signaling. | Development of PDE inhibitors. |

Green Chemistry Approaches in Purine Synthesis

Traditional methods for synthesizing purine derivatives often involve hazardous solvents, toxic reagents, and multiple steps, leading to significant environmental impact. rasayanjournal.co.in The principles of green chemistry are increasingly being applied to purine synthesis to develop more sustainable, efficient, and cost-effective methods. rasayanjournal.co.injmaterenvironsci.com

Detailed Research Findings: Green chemistry strategies focus on minimizing waste, reducing energy consumption, and using renewable or less hazardous materials. researchgate.net For heterocyclic synthesis, including that of purines, several innovative techniques are being employed. These include microwave-assisted synthesis, which can dramatically shorten reaction times and improve yields, and the use of ultrasound as a source of energy. rasayanjournal.co.in

Multicomponent reactions (MCRs) are a cornerstone of green synthesis, allowing for the construction of complex molecules like purines from three or more starting materials in a single step, which increases efficiency and reduces waste. researchgate.net Researchers are also exploring solvent-free reaction conditions and the use of water as a green solvent, which is a significant shift from traditional organic solvents. jmaterenvironsci.comrsc.org For example, a catalyst- and solvent-free method has been developed for the C–N coupling reaction of unprotected 6-chloropurine (B14466) nucleosides, providing an environmentally friendly route to C6-azolyl purine nucleosides. rsc.org

Another novel approach involves the synthesis of bio-based ionic liquids from natural purine precursors like xanthine (B1682287) and theophylline. mdpi.com These ionic liquids can act as "green solvents" and enhance the aqueous solubility of other compounds, unlocking new applications where aqueous solutions are required. mdpi.com These green methodologies, while not all yet specifically documented for this compound, provide a clear roadmap for future synthetic efforts involving this and other purine intermediates.

Table 2: Green Chemistry Strategies in Purine Synthesis

| Green Chemistry Approach | Principle | Advantage(s) | Citation(s) |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Reduced reaction times, higher yields, increased purity. | rasayanjournal.co.in |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step. | High atom economy, reduced waste, simplified procedures. | researchgate.net |

| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Eliminates solvent waste, simplifies purification. | rasayanjournal.co.inrsc.org |

| Use of Water as Solvent | Replacing organic solvents with water. | Environmentally benign, low cost, safe. | jmaterenvironsci.com |

| Bio-based Ionic Liquids | Using renewable purines to create novel solvents. | Sustainable, enhanced solubility for other compounds. | mdpi.com |

Advanced Drug Delivery Systems Incorporating Purine Derivatives

A significant challenge in the clinical use of many potent purine derivatives is their suboptimal physicochemical and pharmacokinetic properties, which can limit their efficacy and cause side effects. nih.gov To overcome these limitations, researchers are developing advanced drug delivery systems designed to improve the therapeutic profile of these compounds.

Detailed Research Findings: One of the most promising strategies involves the use of polymer-based nanoparticles as drug carriers for purine derivatives. nih.gov These nanoparticles can protect the drug from degradation, improve its solubility, and enable targeted delivery to specific tissues or cells, such as cancer cells. This targeted approach can enhance the drug's therapeutic effect while minimizing exposure to healthy tissues, thereby reducing toxicity. nih.gov For example, nanoparticle formulations have been shown to augment the antiviral effects of acyclovir (B1169) and the anticancer effects of 6-mercaptopurine. nih.gov Nanocarriers have also been successful in diminishing the toxic effects of several purine analogs, including cladribine (B1669150) and tenofovir. nih.gov

Another important avenue is the development of prodrugs. nih.govgoogle.com A prodrug is an inactive or less active form of a drug that is converted into the active form within the body. This approach can be used to improve properties such as bioavailability and cell permeability. For purine derivatives, functional groups on the purine ring or on attached side chains can be modified to create prodrugs that release the active compound at the desired site of action. google.com These strategies hold significant promise for derivatives of this compound, potentially transforming potent but problematic molecules into viable clinical candidates.

Table 3: Advanced Drug Delivery Systems for Purine Analogs

| Delivery System | Mechanism | Key Advantages | Example Purine Drugs Studied | Citation(s) |

|---|---|---|---|---|

| Polymeric Nanoparticles | Encapsulation of the drug within a polymer matrix. | Improved solubility, targeted delivery, reduced toxicity, enhanced efficacy. | Acyclovir, 6-mercaptopurine, Tenofovir, Cladribine. | nih.gov |

| Prodrugs | Chemical modification to an inactive form, activated in vivo. | Improved bioavailability, enhanced cell permeability, site-specific drug release. | Tenofovir disoproxil, various hydroxy/amino-containing purines. | nih.govgoogle.com |

| Liposomes | Encapsulation within lipid bilayer vesicles. | Biocompatible, can carry both hydrophilic and hydrophobic drugs. | (General strategy for cytotoxic drugs) | |

| Micelles | Self-assembling nanosized colloidal particles. | Increased solubility of poorly soluble drugs. | (General strategy for hydrophobic drugs) |

Integration of Multi-Omics Technologies for Comprehensive Biological Understanding

The advent of high-throughput "multi-omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing drug discovery and development. researchgate.net By integrating these different layers of biological data, researchers can gain a comprehensive, system-level understanding of how a drug or drug candidate, such as a derivative of this compound, affects cellular processes.

Detailed Research Findings: Multi-omics approaches are particularly powerful for elucidating the complex mechanisms of action of purine-based drugs and for identifying new therapeutic opportunities. frontiersin.orgresearchgate.net For example, a combined metabolomics and transcriptomics study in the context of autism spectrum disorder (ASD) identified significant alterations in the purine metabolic pathway, highlighting potential biomarkers like uric acid. frontiersin.org This demonstrates how omics can connect molecular changes to a disease state.

In cancer research, an integrative multi-omics analysis identified that a specific mutation in diffuse intrinsic pontine glioma (DIPG) leads to misregulated purine metabolism, making the cancer reliant on this pathway for survival. biorxiv.org This deep biological insight points to the enzyme ATIC in the purine biosynthesis pathway as a potential new therapeutic target. biorxiv.org

Applying these technologies to the study of novel this compound derivatives could:

Elucidate Mechanisms of Action: By observing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) after treating cells with a compound, researchers can map the affected signaling pathways. researchgate.netresearchgate.net

Identify Biomarkers: Omics data can reveal molecular signatures that predict which patients are most likely to respond to a particular purine-based drug. frontiersin.org

Discover New Targets: A comprehensive analysis might uncover unexpected biological targets or pathways affected by a compound, suggesting new therapeutic indications. biorxiv.org

This holistic approach moves beyond studying a single target in isolation and provides a powerful framework for advancing purine-based therapeutics in an era of personalized medicine. frontiersin.orgresearchgate.net

Table 4: Application of Multi-Omics Technologies in Purine Research

| Omics Technology | Level of Analysis | Application in Purine Research | Citation(s) |

|---|---|---|---|

| Genomics | DNA | Identifying genetic mutations that influence drug response or purine metabolism. | researchgate.net |

| Transcriptomics | RNA | Measuring changes in gene expression to understand drug mechanism of action. | frontiersin.org |

| Proteomics | Proteins | Quantifying changes in protein levels and post-translational modifications. | researchgate.net |

| Metabolomics | Metabolites | Profiling small molecule metabolites to identify affected metabolic pathways (e.g., purine metabolism). | frontiersin.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-7H-purine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis of this compound typically involves halogenation of the purine scaffold using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Optimization requires systematic variation of parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometry. Purification via column chromatography (silica gel, gradient elution) or recrystallization should be validated using TLC and NMR to confirm purity. For reproducibility, document all steps meticulously, including inert atmosphere requirements and quenching protocols .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural integrity?

- Methodological Answer : Use a combination of -/-NMR to identify bromine-induced deshielding effects (e.g., C2 chemical shift ~140–150 ppm). IR spectroscopy can confirm C-Br stretching vibrations (~550–600 cm) . High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy ( Da). For purity, employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Cross-validate spectral data with literature or computational predictions (e.g., DFT) .

Q. How should researchers assess the stability of this compound under various storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors: elevated temperature (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC every 7–14 days. Store lyophilized samples in amber vials under argon at –20°C. For in situ stability during reactions, track byproducts using real-time LC-MS .

Advanced Research Questions

Q. What mechanistic insights exist for nucleophilic substitution reactions involving this compound, and how can computational modeling aid in predicting reactivity?

- Methodological Answer : The bromine at C2 is susceptible to nucleophilic attack (e.g., by amines or thiols) via an SAr mechanism. Use density functional theory (DFT) to calculate activation energies and transition states (software: Gaussian, ORCA). Solvent effects can be modeled using PCM. Validate predictions with kinetic studies (e.g., variable-temperature NMR) and Hammett plots .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound across different studies?

- Methodological Answer : Perform a systematic literature review using databases like SciFinder or Reaxys to identify variables (e.g., brominating agents, purification methods). Replicate key experiments under controlled conditions. Use contradiction analysis frameworks (e.g., TRIZ) to isolate factors like trace moisture or catalytic impurities. Publish negative results to clarify discrepancies .

Q. What strategies are recommended for evaluating the biological activity of this compound in enzyme inhibition assays, including controls and statistical validation?

- Methodological Answer : Design dose-response assays (e.g., IC) against target enzymes (e.g., kinases), using ATP as a positive control. Include vehicle controls (DMSO <1%) and replicate experiments (). Validate data with ANOVA and post-hoc tests (e.g., Tukey’s). Use SPR or ITC for binding affinity studies, and correlate with computational docking (AutoDock Vina) .

Q. What are the best practices for conducting DFT calculations or molecular docking studies to explore this compound’s electronic properties or binding affinities?

- Methodological Answer : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier orbitals (HOMO/LUMO) to predict reactivity. For docking, prepare the protein structure (PDB ID) by removing water and adding hydrogens. Use grid boxes centered on the active site. Validate docking poses with MD simulations (NAMD/GROMACS) and compare with experimental IC values .

Guidance for Data Presentation

- Tables : Include comparative data (e.g., synthetic yields under varying conditions) with error margins (±SD).

- Figures : Use reaction schemes with annotated mechanistic steps and spectral overlays (NMR/IR) for structural confirmation .

- Ethical Reporting : Disclose all conflicts of interest and adhere to journal-specific guidelines for supplementary data submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.